molecular formula C11H11BrF3NO B1414296 5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine CAS No. 2091999-87-8

5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine

Cat. No.: B1414296
CAS No.: 2091999-87-8
M. Wt: 310.11 g/mol
InChI Key: OIMJPOUGNQGEKF-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position, a cyclopentyloxy group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Cyclopentyloxy Substitution: The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentanol derivative reacts with the pyridine ring.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The bromine, cyclopentyloxy, and trifluoromethyl groups contribute to its reactivity and ability to interact with various biological molecules. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyridine: Lacks the cyclopentyloxy group, making it less complex.

    2-(Cyclopentyloxy)-3-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its reactivity.

    5-Bromo-2-(methoxy)-3-(trifluoromethyl)pyridine: Contains a methoxy group instead of a cyclopentyloxy group, altering its chemical properties.

Properties

IUPAC Name

5-bromo-2-cyclopentyloxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-7-5-9(11(13,14)15)10(16-6-7)17-8-3-1-2-4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMJPOUGNQGEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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